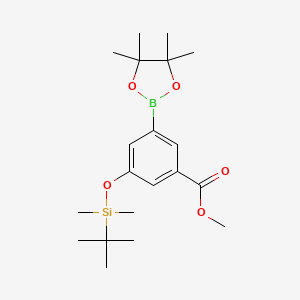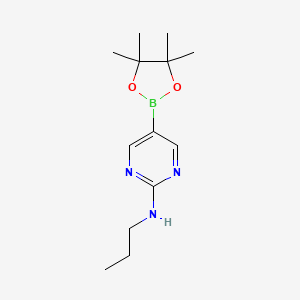
ÁCIDO 3-BENZOXILOXI-5-BROMOBENZOICO
Descripción general
Descripción
3-(Benzyloxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used as a pharmaceutical intermediate . The compound has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a series of bifunctional 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides were synthesized from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-5-bromobenzoic acid consists of a benzyloxy group attached to the third carbon of the benzoic acid molecule . The compound has a molecular formula of C14H12O3 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
“ÁCIDO 3-BENZOXILOXI-5-BROMOBENZOICO” se puede utilizar como reactivo en la síntesis orgánica . Puede participar en varias reacciones para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y fármacos .
Acoplamiento de Suzuki-Miyaura
Este compuesto se puede utilizar en el acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este proceso es conocido por sus condiciones de reacción suaves y tolerantes a los grupos funcionales .
Ciencia de los Materiales
En el campo de la ciencia de los materiales, “this compound” podría utilizarse potencialmente en la síntesis de nuevos materiales. Sus propiedades podrían contribuir al desarrollo de materiales con características únicas .
Farmacología
Si bien las aplicaciones específicas en farmacología no están disponibles fácilmente, los compuestos como “this compound” se utilizan a menudo en la síntesis de nuevos fármacos. Sus propiedades podrían aprovecharse potencialmente en el diseño y descubrimiento de fármacos .
Ciencia Ambiental
Aunque las aplicaciones específicas en la ciencia ambiental no están disponibles fácilmente, los compuestos similares se utilizan a menudo en las pruebas e investigaciones ambientales. Por ejemplo, se pueden utilizar en estudios que investigan el destino y el transporte ambiental de los compuestos orgánicos .
Investigación Biológica
En la investigación biológica, “this compound” podría utilizarse potencialmente en el estudio de los sistemas biológicos. Por ejemplo, podría utilizarse para sintetizar compuestos para pruebas biológicas o como trazador en sistemas biológicos .
Safety and Hazards
Direcciones Futuras
Future research directions could involve further exploration of the compound’s potential uses in pharmaceutical applications, as well as its role in chemical reactions such as the Suzuki–Miyaura coupling . Additionally, the development of novel protease-cleavable linkers for selective drug delivery could be an interesting area of study .
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-BENZYLOXY-5-BROMOBENZOIC ACID involves a free radical reaction. N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s bromination reaction is a common process in organic chemistry, often leading to significant changes in the compound’s biochemical interactions .
Pharmacokinetics
The compound’s solubility in various solvents, such as ethanol and diethyl ether, suggests that it may have good bioavailability .
Result of Action
The bromination of the compound can significantly alter its chemical properties, potentially leading to different biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-BENZYLOXY-5-BROMOBENZOIC ACID. For instance, the rate of the bromination reaction can be influenced by temperature and the presence of other substances . Additionally, the compound’s stability and reactivity can be affected by storage conditions .
Análisis Bioquímico
Biochemical Properties
3-BENZYLOXY-5-BROMOBENZOIC ACID plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions . Additionally, 3-BENZYLOXY-5-BROMOBENZOIC ACID can form complexes with proteins, influencing their structural conformation and functional properties.
Cellular Effects
The effects of 3-BENZYLOXY-5-BROMOBENZOIC ACID on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating these pathways, 3-BENZYLOXY-5-BROMOBENZOIC ACID can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . These effects are highly dependent on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
At the molecular level, 3-BENZYLOXY-5-BROMOBENZOIC ACID exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. This binding can alter the enzyme’s conformation and catalytic properties, thereby affecting the overall biochemical reaction . Additionally, 3-BENZYLOXY-5-BROMOBENZOIC ACID can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-BENZYLOXY-5-BROMOBENZOIC ACID can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over time if exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-BENZYLOXY-5-BROMOBENZOIC ACID can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-BENZYLOXY-5-BROMOBENZOIC ACID in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxic effects at high doses may include oxidative stress, liver damage, and disruptions in normal metabolic processes.
Metabolic Pathways
3-BENZYLOXY-5-BROMOBENZOIC ACID is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-BENZYLOXY-5-BROMOBENZOIC ACID is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 3-BENZYLOXY-5-BROMOBENZOIC ACID is influenced by factors such as its lipophilicity and the presence of binding sites on target proteins.
Subcellular Localization
The subcellular localization of 3-BENZYLOXY-5-BROMOBENZOIC ACID is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative metabolism . Targeting signals and post-translational modifications may direct 3-BENZYLOXY-5-BROMOBENZOIC ACID to specific organelles, enhancing its ability to modulate cellular processes at the subcellular level.
Propiedades
IUPAC Name |
3-bromo-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFROXMGZVLABNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681841 | |
| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-70-4 | |
| Record name | 3-Bromo-5-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)


